



Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of RMC-6236

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Compound of Interest		
Compound Name:	RMC-4529	
Cat. No.:	B12418235	Get Quote

Disclaimer: Initial searches for "RMC-4529" did not yield any specific information for a compound with this designation. It is highly probable that this was a typographical error. Based on available public information, this document focuses on RMC-6236, a clinical-stage RAS(ON) multi-selective inhibitor from Revolution Medicines, for which there is substantial preclinical and preliminary clinical data. Information on a related compound, RMC-6291, a KRASG12C(ON) inhibitor, is also included for comparative purposes.

These application notes are intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of RMC-6236.

Overview of RMC-6236

RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS isoforms (KRAS, NRAS, HRAS).[1][2] [3] It forms a tri-complex with cyclophilin A (CypA) and RAS(ON), sterically blocking the interaction of RAS with its downstream effectors and thereby inhibiting oncogenic signaling.[4] [5] Preclinical studies and preliminary clinical data have shown that RMC-6236 is well-tolerated and exhibits anti-tumor activity in various RAS-driven cancer models and in patients.[1][2][5][6]

Pharmacokinetics (PK)



RMC-6236 has demonstrated dose-dependent pharmacokinetics compatible with once-daily oral dosing.[2][6]

Preclinical Pharmacokinetics

In preclinical mouse xenograft models, RMC-6236 showed dose-dependent exposure in both blood and tumor tissue following a single oral dose. Repeated daily dosing did not lead to accumulation in blood or tumors.[1]

Table 1: Preclinical Pharmacokinetic Parameters of RMC-6236 in Mouse Xenograft Models

Dose (mg/kg)	Tissue	Cmax (ng/mL or ng/g)	AUC (ngh/mL or ngh/g)
3	Blood	Data not specified	Data not specified
10	Blood	Data not specified	Data not specified
25	Blood	Data not specified	Data not specified
3	Tumor	Data not specified	Data not specified
10	Tumor	Data not specified	Data not specified
25	Tumor	Data not specified	Data not specified

Specific quantitative values for Cmax and AUC in preclinical models were not available in the provided search results, though dose-dependency was established.

A related compound, RMC-6291, showed high oral bioavailability in mice (60%).[4]

Clinical Pharmacokinetics

In a Phase 1/2 clinical trial (RMC-6236-001), RMC-6236 was administered orally once daily (QD) at doses ranging from 10 mg to 400 mg.[2][7] The results indicated dose-dependent increases in exposure with minimal accumulation after repeat dosing.[2][5] At doses of 80 mg and higher, the exposures achieved were within the range predicted to induce tumor regressions in preclinical models.[2]

Table 2: Clinical Pharmacokinetic Observations for RMC-6236 (Phase 1 Trial)[2][8]



Dose (mg QD)	Key Observations
10 - 400	Dose-dependent increases in exposure (AUC).
10 - 400	Minimal accumulation with repeated daily dosing.
≥ 80	Achieved exposures predicted to induce tumor regressions based on preclinical models.

Detailed human PK parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed in the provided search results.

Pharmacodynamics (PD)

The pharmacodynamic effects of RMC-6236 have been assessed both in vitro and in vivo, demonstrating potent and selective inhibition of the RAS signaling pathway.

In Vitro Pharmacodynamics

RMC-6236 potently inhibits the binding of RAS to its downstream effector RAF in vitro.[1]

Table 3: In Vitro Biochemical Potency of RMC-6236[1]

RAS Variant	EC50 (nM) for Inhibition of RAS-RAF Binding
Wild-type KRAS	Specific value not provided
Wild-type NRAS	Specific value not provided
Wild-type HRAS	Specific value not provided
Oncogenic RAS variants	Specific value not provided

While the publication states potent inhibition with EC50 values, the specific numerical data is not available in the abstract.



In cancer cell lines with KRAS mutations (HPAC and Capan-2), treatment with RMC-6236 led to a dose- and time-dependent reduction in phosphorylated ERK (pERK), a key downstream marker of RAS pathway activity.[1]

In Vivo and Clinical Pharmacodynamics

In preclinical xenograft models, a single oral dose of RMC-6236 resulted in profound and dose-dependent suppression of DUSP6 mRNA levels, a pharmacodynamic biomarker of RAS pathway inhibition.[9] In the clinic, treatment with RMC-6236 led to a marked reduction in the variant allele frequency of KRAS in circulating tumor DNA (ctDNA) across multiple tumor types, indicating on-target anti-tumor activity.[2][6]

Experimental ProtocolsProtocol: In Vivo Murine Xenograft Study

This protocol is a generalized representation based on descriptions of preclinical studies.[1][9]

- Cell Line Implantation: Human cancer cell lines (e.g., Capan-2, NCI-H441, HPAC, NCI-H358)
 are subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude).
- Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
- Randomization: Mice are randomized into vehicle control and treatment groups.
- Drug Administration: RMC-6236 is administered orally, once daily, at specified doses (e.g., 3, 10, 25 mg/kg).[1]
- Pharmacokinetic Analysis: At specified time points after dosing, blood and tumor samples are collected to determine drug concentrations using methods like LC-MS/MS.
- Pharmacodynamic Analysis: Tumor samples are collected to analyze biomarkers of RAS
 pathway inhibition, such as pERK levels (by immunoblot) or DUSP6 mRNA levels (by qRTPCR).
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) to assess anti-tumor activity. Body weight is monitored as an indicator of toxicity.



 Data Analysis: Tumor growth inhibition, regressions, and statistical significance are calculated.

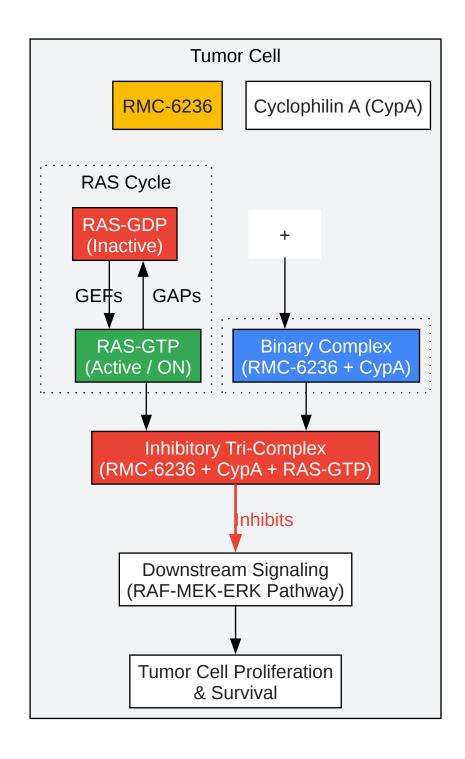
Protocol: Phase 1 Clinical Trial (RMC-6236-001)

This protocol is a summary of the design for the Phase 1/2 study of RMC-6236.[2][7]

- Study Design: A multicenter, open-label, dose-escalation and dose-expansion study.
- Patient Population: Adult patients with advanced solid tumors harboring specific RAS mutations.
- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and clinical activity of RMC-6236 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]
- Treatment: RMC-6236 is administered orally once daily in 21-day cycles. Doses are escalated in subsequent cohorts (e.g., 10 mg, 20 mg, 40 mg, up to 400 mg).[2]
- Pharmacokinetic Sampling: Serial blood samples are collected at specified time points (e.g., pre-dose, and various post-dose times) on Day 1 and Day 15 of Cycle 1 to assess PK parameters.[8]
- Pharmacodynamic Assessment: Circulating tumor DNA (ctDNA) is collected from blood samples to monitor changes in KRAS variant allele frequency.
- Safety and Tolerability: Adverse events are monitored and graded according to standard criteria.
- Efficacy Evaluation: Tumor responses are assessed using imaging (e.g., CT or MRI) according to RECIST v1.1 criteria.

Visualizations Signaling Pathway of RMC-6236



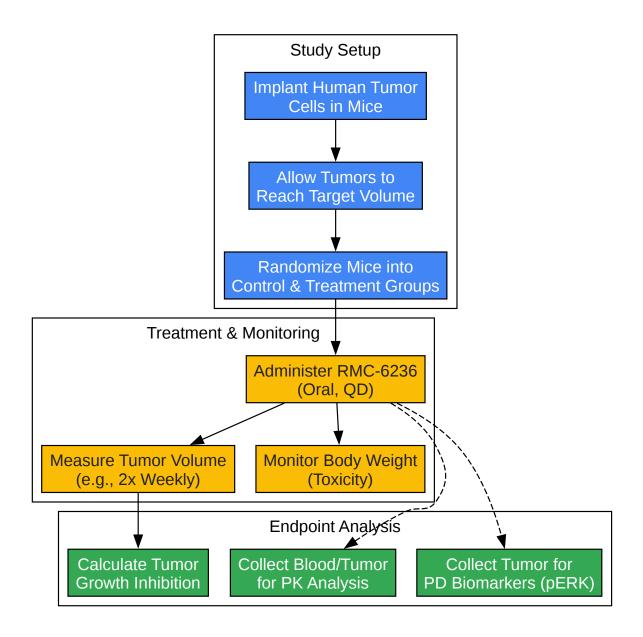


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Caption: Mechanism of action for RMC-6236, a RAS(ON) multi-selective inhibitor.

Experimental Workflow for Preclinical Evaluation





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